2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide
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Description
2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research on related compounds such as imidazolines and benzimidazoles highlights advanced synthetic routes and characterizations, suggesting potential methodologies for synthesizing and analyzing derivatives of the target compound. For instance, studies on the synthesis of enantiopure imidazolines and benzimidazole-thiazole derivatives as anticancer agents underline the importance of specific synthetic pathways that could be adapted for synthesizing the compound , providing a foundation for exploring its properties and potential applications (Boland et al., 2002); (Nofal et al., 2014).
Antimicrobial and Anticancer Potential
Compounds featuring imidazole, benzimidazole, and thiazole cores have been explored for their antimicrobial and anticancer properties. For example, novel benzimidazole-thiazole derivatives have shown promising anticancer activity, suggesting that the target compound, with its related structural framework, might also exhibit similar biological activities (Nofal et al., 2014). Additionally, derivatives of imidazole have been evaluated for their antimicrobial effectiveness, providing a rationale for investigating the antimicrobial potential of the compound (Salman et al., 2015).
Heterocyclic Chemistry and Drug Design
The incorporation of imidazole and thiazole units into heterocyclic compounds is a common strategy in drug design, offering insights into how the target compound could be leveraged in developing novel therapeutics. Studies on the synthesis and biological evaluation of heterocycles incorporating thiadiazole moieties against various biological targets underscore the significance of these cores in medicinal chemistry, hinting at the potential applications of the target compound in drug discovery efforts (Fadda et al., 2017).
Properties
IUPAC Name |
2-[2-(2-anilino-2-oxoethyl)sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c24-12-16-10-20-19(23(16)11-17(25)21-14-8-4-5-9-14)27-13-18(26)22-15-6-2-1-3-7-15/h1-3,6-7,10,14,24H,4-5,8-9,11-13H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPXOVXEQSEQQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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